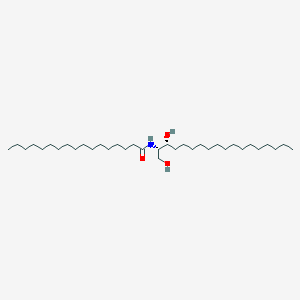

N-(heptadecanoyl)-sphinganine

Overview

Description

N-(heptadecanoyl)-sphinganine (NHS) is a long-chain base sphingoid molecule that is synthesized by the condensation of palmitic acid and serine. It is a structural component of many sphingolipids, and is also known as sphingosine-1-phosphate (S1P). NHS has a wide range of biological activities, including roles in cell signaling, apoptosis, inflammation, and cancer. In addition, NHS has been studied for its potential therapeutic applications in a variety of diseases and conditions, including cardiovascular diseases, diabetes, and obesity.

Scientific Research Applications

Quantitative Analysis Techniques

A study by Lieser et al. (2003) developed a fast and convenient methodology for the quantification of sphingosine (SPH) and the biosynthetic intermediate sphinganine (SPA) using HPLC separation coupled to electrospray ionization tandem mass spectrometry (MS/MS). This technique allows high-throughput quantification of sphingoid bases from crude lipid extracts, offering a valuable tool for studying cellular sphingolipid metabolism and signaling (Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G., 2003).

Sphingolipid Metabolism

Dyatlovitskaya et al. (2001) examined sphinganine in sphingomyelins of various tumors and mouse regenerating liver, finding increased sphinganine levels in certain tumors compared to normal tissues. This indicates potential disorders in the biosynthesis of sphingoid bases in tumors, highlighting the importance of sphinganine in cancer research (Dyatlovitskaya, E. V., Kandyba, A., Kozlov, A. M., & Somova, O., 2001).

Structural and Quantitative Profiling

Blaas et al. (2011) focused on the structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS, identifying various sphingomyelin species and quantifying the total amount of sphingomyelin. This study provides insights into the composition of sphingolipids in human breast milk, emphasizing the role of sphinganine-containing compounds (Blaas, N., Schüürmann, C., Bartke, N., Stahl, B., & Humpf, H., 2011).

Biosynthesis Pathways

Omae et al. (2004) characterized the mouse DES2 protein responsible for the biosynthesis of phytoceramide in the mouse small intestine. This protein prefers dihydroceramide as a substrate to sphinganine, highlighting the enzyme's role in the biosynthesis of sphingolipids and the importance of sphinganine as a substrate (Omae, F., Miyazaki, M., Enomoto, A., Suzuki, M., Suzuki, Y., & Suzuki, A., 2004).

Sphingoid Base Analysis and Synthesis

Cho et al. (2002) developed a precolumn labeling reagent for the fluorescent determination of bioactive sphingoid bases, including sphingosine, sphinganine, and C20-sphinganine, in a HPLC system. This method enhances the detectability of sphingoid bases at low concentrations, aiding in the study of sphingolipid metabolism (Cho, Y.-H., Yoo, H., Min, J.-K., Lee, E.-Y., Hong, S.-P., Chung, Y., & Lee, Y.-M., 2002).

Mechanism of Action

Target of Action

N-(heptadecanoyl)-sphinganine, also known as C17-Ceramide, is a long-chain saturated fatty acyl-CoA . It is primarily involved in lipid metabolism and is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .

Mode of Action

It is known to interact with its targets, acyl-coa dehydrogenase and carnitine o-palmitoyltransferase, to facilitate lipid metabolism . It is also an inhibitor of general acyl-coenzyme A dehydrogenase .

Biochemical Pathways

This compound plays a crucial role in the sphingolipid ceramide pathway . It is used as an intermediate in this pathway, which is essential for the synthesis of complex sphingolipids. These sphingolipids are vital components of cell membranes and have roles in cell signaling processes.

Result of Action

The action of this compound results in the production of complex sphingolipids, which are essential components of cell membranes and play a role in cell signaling . Its inhibition of general acyl-coenzyme A dehydrogenase can affect fatty acid oxidation .

Properties

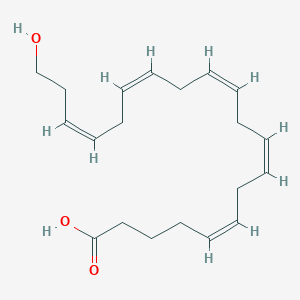

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDZZVCCCYWHDN-SZAHLOSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)